molecular formula C16H21NO3 B12894868 Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride

Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride

Cat. No.: B12894868
M. Wt: 275.34 g/mol
InChI Key: GUSVWUIXIBPRCK-UBHUBRDASA-N
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Description

Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is a complex organic compound that features a benzoic acid moiety attached to a pyrrolidine ring. The compound is characterized by the presence of a sec-butyl group at the 4-position of the pyrrolidine ring and an anhydride functional group. This unique structure imparts specific chemical properties and reactivity patterns to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via an alkylation reaction using sec-butyl halides in the presence of a strong base.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through an esterification reaction involving benzoic acid and the pyrrolidine derivative.

    Formation of the Anhydride: The final step involves the formation of the anhydride functional group, which can be achieved through a dehydration reaction using reagents such as acetic anhydride or phosphorus pentoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the anhydride functional group, converting it into carboxylic acids or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Ketones, alcohols

    Reduction: Carboxylic acids, alcohols

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

Chemistry

In chemistry, Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, the compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of various biochemical reactions. Its structural features make it a valuable tool for investigating the behavior of biological systems.

Medicine

In medicine, this compound has potential applications as a drug precursor. Its ability to undergo various chemical transformations allows for the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved may include the inhibition of enzyme activity through covalent bonding or the activation of signaling pathways through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic (2S)-4-(tert-butyl)pyrrolidine-2-carboxylic anhydride
  • Benzoic (2S)-4-(isobutyl)pyrrolidine-2-carboxylic anhydride
  • Benzoic (2S)-4-(n-butyl)pyrrolidine-2-carboxylic anhydride

Uniqueness

Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.

Biological Activity

Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is a compound of significant interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the formation of pyrrolidine derivatives through various methods, including the Curtius rearrangement. This method allows for the conversion of carboxylic acids into isocyanates, which can then react with amines to form pyrrolidine structures. The yield and efficiency of these reactions are crucial for the production of biologically active compounds.

Synthetic Pathway Overview

  • Starting Material : Pyrrolidine-2-carboxylic acid.
  • Reagents : Benzoyl azide and triethylamine.
  • Reaction Conditions : The reaction is often conducted in polar solvents under controlled temperature conditions to optimize yield.
  • Final Product : The target anhydride is obtained through cyclization and dehydration steps.

Biological Activity

The biological activity of this compound has been explored in various studies, showcasing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, quinolone derivatives synthesized using similar pyrrolidine frameworks have shown efficacy against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrolidine ring can enhance antibacterial activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. Compounds that incorporate the pyrrolidine structure have demonstrated cytotoxic effects on cancer cell lines, with some derivatives exhibiting sub-nanomolar concentrations that effectively arrest the cell cycle in the G2/M phase . The mechanism of action often involves inhibition of key cellular pathways related to tumor growth.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Study on Antibacterial Activity :
    • Objective : Evaluate the effectiveness against bacterial strains.
    • Methodology : In vitro assays were conducted against various bacterial strains.
    • Results : Showed improved activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Study on Anticancer Activity :
    • Objective : Assess cytotoxic effects on cancer cell lines.
    • Methodology : Cell viability assays were performed using several cancer cell lines.
    • Results : Significant reduction in cell viability was observed at low concentrations, indicating potent anticancer properties .

Data Tables

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntibacterial12.5
Quinolone DerivativeAntibacterial8.0
Pyrrolidine DerivativeAnticancer0.5

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzoyl (2S)-4-butan-2-ylpyrrolidine-2-carboxylate

InChI

InChI=1S/C16H21NO3/c1-3-11(2)13-9-14(17-10-13)16(19)20-15(18)12-7-5-4-6-8-12/h4-8,11,13-14,17H,3,9-10H2,1-2H3/t11?,13?,14-/m0/s1

InChI Key

GUSVWUIXIBPRCK-UBHUBRDASA-N

Isomeric SMILES

CCC(C)C1C[C@H](NC1)C(=O)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCC(C)C1CC(NC1)C(=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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